molecular formula C22H19Cl2N5O2 B14106362 9-(3-chlorophenyl)-3-[(3-chlorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

9-(3-chlorophenyl)-3-[(3-chlorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No.: B14106362
M. Wt: 456.3 g/mol
InChI Key: GJJDXRSINNQNLQ-UHFFFAOYSA-N
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Description

The compound 9-(3-chlorophenyl)-3-[(3-chlorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is a complex organic molecule that belongs to the class of pyrimido[1,2-g]purines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(3-chlorophenyl)-3-[(3-chlorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione typically involves multi-step organic reactions. The key steps include:

    Formation of the pyrimido[1,2-g]purine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of chlorophenyl groups: This step involves the substitution of hydrogen atoms with chlorophenyl groups using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

9-(3-chlorophenyl)-3-[(3-chlorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione: undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

9-(3-chlorophenyl)-3-[(3-chlorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione: has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 9-(3-chlorophenyl)-3-[(3-chlorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA interaction: The compound may intercalate into DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

9-(3-chlorophenyl)-3-[(3-chlorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione: can be compared with other similar compounds, such as:

    9-(3-chlorophenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione: Lacks the additional chlorophenylmethyl group.

    9-(3-chlorophenyl)-3-[(3-methylphenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione: Contains a methylphenyl group instead of a chlorophenyl group.

The uniqueness of 9-(3-chlorophenyl)-3-[(3-chlorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione lies in its specific substitution pattern, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H19Cl2N5O2

Molecular Weight

456.3 g/mol

IUPAC Name

9-(3-chlorophenyl)-3-[(3-chlorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

InChI

InChI=1S/C22H19Cl2N5O2/c1-26-19-18(20(30)29(22(26)31)13-14-5-2-6-15(23)11-14)28-10-4-9-27(21(28)25-19)17-8-3-7-16(24)12-17/h2-3,5-8,11-12H,4,9-10,13H2,1H3

InChI Key

GJJDXRSINNQNLQ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CC3=CC(=CC=C3)Cl)N4CCCN(C4=N2)C5=CC(=CC=C5)Cl

Origin of Product

United States

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